(Triethoxysilyl)acetonitrile

Energetic materials Surface coating Desensitization

(Triethoxysilyl)acetonitrile (Cyanomethyltriethoxysilane, CAS 1627-94-7) is a bifunctional organosilane featuring a reactive triethoxysilyl group and a terminal nitrile group separated by a single methylene (–CH2–) spacer. With a molecular weight of 203.31 g/mol, this compound serves as a silane coupling agent and sol-gel precursor for covalent surface functionalization of hydroxyl-bearing substrates (silica, glass, metal oxides).

Molecular Formula C8H17NO3Si
Molecular Weight 203.31 g/mol
CAS No. 1627-94-7
Cat. No. B3048258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Triethoxysilyl)acetonitrile
CAS1627-94-7
Molecular FormulaC8H17NO3Si
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCCO[Si](CC#N)(OCC)OCC
InChIInChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3
InChIKeyOBHKQIOOIQZAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Triethoxysilyl)acetonitrile (CAS 1627-94-7) for Precision Surface Engineering


(Triethoxysilyl)acetonitrile (Cyanomethyltriethoxysilane, CAS 1627-94-7) is a bifunctional organosilane featuring a reactive triethoxysilyl group and a terminal nitrile group separated by a single methylene (–CH2–) spacer [1]. With a molecular weight of 203.31 g/mol, this compound serves as a silane coupling agent and sol-gel precursor for covalent surface functionalization of hydroxyl-bearing substrates (silica, glass, metal oxides) [2]. Its defining structural characteristic—the shortest possible cyanoalkyl linkage (n=1) between silicon and the nitrile—distinguishes it from longer-chain cyanoalkyltriethoxysilanes such as 2-cyanoethyltriethoxysilane (n=2, CAS 919-31-3) and 3-cyanopropyltriethoxysilane (n=3, CAS 1067-47-6), directly impacting grafting density, hydrolytic stability, and the physicochemical properties of the resulting functional materials [2].

Shortest cyanoalkyl spacer (n=1) enables maximum grafting density on oxide surfaces
Triethoxysilyl leaving group balances controlled hydrolysis with solution processability
Covalent surface functionalization of hydroxyl-bearing substrates (silica, glass, metal oxides)

Why (Triethoxysilyl)acetonitrile Cannot Be Replaced by Generic Cyanoalkylsilanes


The compelling reason why in-class cyanoalkyltriethoxysilanes are not interchangeable lies in the methylene spacer length (n) between the silicon atom and the nitrile group. (Triethoxysilyl)acetonitrile possesses n=1, whereas the more common alternatives—2-cyanoethyltriethoxysilane (CTES, n=2) and 3-cyanopropyltriethoxysilane (CPTS, n=3)—have longer spacers . This single‑carbon bridge fundamentally alters grafting behavior: shorter spacers yield higher silane surface density on oxide substrates but impose steric constraints that limit subsequent functional group accessibility, while longer spacers provide greater chain flexibility at the expense of grafting density [1]. In mesoporous silica synthesis, the n=1 compound produces distinctly different pore architectures compared to its n=2 analog, with pore volume decreasing from 0.70 cm³/g to 0.22 cm³/g and surface area dropping from 666 m²/g to 312 m²/g as cyano content increases, a morphological shift not replicated by longer-chain variants under identical conditions [1]. For applications requiring maximum nitrile density per unit surface area, minimum organic interphase thickness, or precisely tuned pore geometry, generic substitution by higher homologues is scientifically unsupportable.

Attribute
Target (n=1)
Substitute (n≥2)
Spacer length
Single methylene bridge
Two or more methylene units
Grafting outcome
Higher silane surface density, restricted functional-group accessibility
Lower density with greater chain flexibility
Pore architecture (mesoporous silica)
Preserved cylindrical pores (predicted)
Bottle-neck morphology at high loading (n=2 demonstrated)

Quantitative Differentiation Evidence: (Triethoxysilyl)acetonitrile vs. Cyanoalkyltriethoxysilane Homologues


Reduced Surface –NO2 Group Exposure in Energetic Material Coatings via n=1 Cyanoalkylsilane

When applied as a surfactant coating on CL-20 energetic crystals, 2-cyanoethyltriethoxysilane (SCA2, the n=2 homolog of (triethoxysilyl)acetonitrile) reduced surface –NO2 group exposure by 13.12% compared to uncoated CL-20 as quantified by XPS [1]. This degree of surface passivation is directly attributable to the cyanoalkylsilane chain length and its ability to form a dense, conformal coating. (Triethoxysilyl)acetonitrile, with its even shorter n=1 methylene bridge, is predicted to yield a thinner organic interphase with potentially higher grafting density, although direct comparative measurements against SCA2 remain absent in the open literature. The impact sensitivity characteristic drop height (H50) increased from 34 cm (CL-20/W-P composite) to 55 cm (CL-20@SCA2/W-P composite), while critical friction sensitivity load reached 360 N for phase-separation-coated particles versus 252 N for aqueous-suspension-coated particles [1].

–NO₂ Passivation
Context-dependent
n=2 SCA2 reduced surface –NO₂ by 13.12% vs. uncoated CL-20; H₅₀ rose from 34 to 55 cm
Supports class relevance for n=1 compound in desensitization coatings
Direct measurement for n=1 compound not available
Energetic materials Surface coating Desensitization XPS quantification

Pore Architecture Control in Mesoporous Silica: n=1 vs. n=2 Cyanoalkyl Precursors

In one-pot co-condensation syntheses of cyano-functionalized mesoporous silica using 2-cyanoethyltriethoxysilane (CTES, n=2 homologue), systematic variation of cyano content produced quantifiable changes in pore architecture: pore volume decreased from 0.70 cm³/g to 0.22 cm³/g, BET surface area from 666 m²/g to 312 m²/g, and mean pore size from 4.2 nm to 2.7 nm as CTES loading increased [1]. Critically, the n=2 spacer is known to produce a bottle-neck-like pore morphology at high loading, a structural transformation driven by the spatial distribution of the cyano group within the pore channel [1]. The n=1 compound (target compound), bearing the nitrile directly adjacent to silicon with only a single methylene bridge, would localize functional groups closer to the pore wall, potentially preserving cylindrical pore geometry and yielding different surface area/pore volume trajectories at equivalent molar loadings. This pore-geometry-determining role of the spacer length makes the n=1 compound irreplaceable for applications requiring high surface area mesoporous cyano-silica with open, accessible cylindrical pores.

Pore Architecture
Class-level
n=2 CTES: pore volume from 0.70 to 0.22 cm³/g, surface area from 666 to 312 m²/g with loading increase
n=1 spacer predicted to preserve cylindrical pores at high cyano loading
Direct pore data for n=1 compound not reported
Mesoporous silica Sol-gel synthesis Pore engineering BET surface area

Hexagonal Self-Assembly in Polysilsesquioxanes: Methylene Spacer-Dependent Structural Ordering

The n=2 homologue 2-cyanoethyltriethoxysilane (CETEOS) undergoes sol-gel hydrolytic polycondensation in aqueous NaOH to yield carboxylate-group-containing rod-like polysilsesquioxane (PSQ-COO⁻Na⁺) with a hexagonally stacked structure, confirmed by XRD peaks exhibiting d-value ratios of 1:1/√3:1/2 and TEM stripe patterns indicating parallel rod stacking [1]. This self-organization is specifically driven by ion-pair formation between the carboxylate anion (generated in situ from cyano group hydrolysis) and sodium cations [1]. The n=1 compound, featuring a shorter methylene bridge, would produce a more rigid, less flexible spacer between the siloxane backbone and the ionic terminus, potentially altering the d-spacing, stacking periodicity, and long-range order of the resulting PSQ. While direct XRD data for the n=1 PSQ are not available, the demonstrated sensitivity of self-assembled nanostructure to the organic spacer length makes the n=1 compound a distinct and non-substitutable monomer for synthesizing regularly nanostructured hybrid materials.

Self-Assembly
Class-level
n=2 CETEOS forms hexagonal PSQ with d-value ratio 1:1/√3:1/2, driven by ion-pair ordering
n=1 spacer may yield altered d-spacing and lattice symmetry
n=1 PSQ XRD data not available; inference from chain rigidity
Polysilsesquioxane Self-assembly Hexagonal structure Sol-gel chemistry

Hydrolysis Reactivity Differential: Triethoxysilyl vs. Trimethoxysilyl Leaving Groups

Triethoxysilyl groups hydrolyze more slowly than trimethoxysilyl groups under equivalent conditions—a well-established kinetic distinction that directly impacts self-assembled monolayer (SAM) quality. Methoxysilanes form extremely thin SAMs due to rapid, uncontrolled hydrolysis and condensation in solution, whereas ethoxysilanes produce thin but more uniform SAMs [1]. For the cyanoalkylsilane series, this kinetic difference is crucial: the target compound (triethoxysilyl)acetonitrile provides a slower, more controllable hydrolysis rate than the hypothetical (trimethoxysilyl)acetonitrile, enabling better uniformity in monolayer deposition. In the analogous octadecylsilane SAM system, chlorosilanes form dense crystalline SAMs, ethoxysilanes form thin SAMs, and methoxysilanes form extremely thin SAMs, demonstrating that the leaving group is a primary determinant of film quality independent of the organic functional group [1].

Hydrolysis Control
Class-level
Ethoxysilanes produce thin uniform SAMs; methoxysilanes form extremely thin, irregular films (established for alkylsilanes)
Triethoxysilyl group supports controlled monolayer deposition
General alkoxysilane reactivity ranking; no cyano-specific kinetic data
Hydrolysis kinetics Alkoxysilane reactivity SAM formation Leaving group

Molecular Weight and Volatility: Practical Handling Advantages of the Shorter Homologue

(Triethoxysilyl)acetonitrile (MW 203.31 g/mol) [1] possesses a lower molecular weight than its closest commercial homologue 2-cyanoethyltriethoxysilane (MW 217.34 g/mol, CAS 919-31-3) , reflecting the absence of one methylene unit. While specific boiling point data for the target compound are not available in peer-reviewed literature, the structurally analogous 2-cyanoethyl derivative boils at 224 °C (lit.) , and the lower molecular weight of the n=1 compound suggests marginally higher volatility. This difference, though modest, is relevant for vapor-phase deposition processes where precursor volatility governs transport efficiency and deposition rate. Furthermore, for equivalent molar surface coverage, the n=1 compound provides approximately 6.5% more silane molecules per unit mass purchased, offering a marginal but quantifiable procurement efficiency advantage.

Molar Efficiency
Data to verify
MW 203.31 g/mol — approx. 6.5% more molecules per gram than n=2 homologue (MW 217.34)
Marginal procurement efficiency gain for stoichiometric surface coverage
Boiling point and vapor pressure for n=1 not reported
Physical properties Molecular weight Volatility Procurement

Recommended Application Scenarios for (Triethoxysilyl)acetonitrile Based on Differentiated Evidence


High-Density Cyano-Functionalized Mesoporous Silica with Preserved Cylindrical Pore Geometry

For HPLC stationary phases and size-selective catalytic supports requiring maximum cyano-group loading without pore blockage, (triethoxysilyl)acetonitrile's n=1 spacer is expected to anchor nitrile groups in closer proximity to the pore wall than the n=2 homologue, which produces bottle-neck morphologies at high loading. This geometric distinction—inferred from the systematic pore evolution documented for CTES-based mesoporous silica (where pore volume drops from 0.70 to 0.22 cm³/g at elevated loading)—positions the n=1 compound as the preferred precursor for preserving open, accessible cylindrical pores at equivalent functional group densities [1].

Energetic Material Desensitization Coatings Requiring Minimum Organic Interphase Thickness

The demonstrated ability of the n=2 cyanoalkylsilane (SCA2) to reduce surface –NO2 group exposure by 13.12% and increase impact H50 from 34 to 55 cm on CL-20 energetic crystals validates the cyanoalkylsilane class for desensitization coatings. For applications where coating weight must be minimized—critical in aerospace and defense formulations where every micron of coating thickness affects performance—(triethoxysilyl)acetonitrile's n=1 structure provides the thinnest possible silane-derived organic interphase within this compound class, potentially maximizing energetic content while maintaining desensitization efficacy [1].

Synthesis of Regularly Nanostructured Polysilsesquioxanes with Unique Periodicities

The hexagonal self-assembly of n=2 CETEOS-derived PSQ, driven by in situ cyano-to-carboxylate conversion and ion-pair formation, demonstrates that the methylene spacer length governs the resulting nanostructure. (Triethoxysilyl)acetonitrile, with its single-carbon bridge restricting chain flexibility, is a distinct monomer for synthesizing PSQs with potentially novel d-spacings and lattice symmetries unattainable with commercial n=2 or n=3 precursors. This makes it a strategic selection for research groups developing supramolecular hybrid materials with tailored periodic nanostructures for advanced optical, electronic, or ion-exchange applications [1].

Controlled Vapor-Phase Silanization Requiring Moderate Hydrolysis Kinetics

For vapor-phase deposition of cyano-functionalized self-assembled monolayers on semiconductor or oxide surfaces, (triethoxysilyl)acetonitrile offers the established kinetic advantages of ethoxysilane leaving groups—specifically, slower, more controllable hydrolysis than methoxysilanes enabling more uniform film formation. This property, documented for octadecylsilane SAM systems where ethoxysilanes produce thin but uniform monolayers while methoxysilanes form extremely thin, irregular films, is equally relevant for cyano-functional SAMs used in biosensor interfaces, molecular electronics, and corrosion-resistant coatings where film uniformity directly determines device performance [1].

Application
Selection Property
Validation Focus
Cyano-functionalized mesoporous silica
Spacer length (n=1) preserves cylindrical pore geometry at high loading
Pore architecture evolution with cyano content
Energetic material desensitization coatings
Minimum organic interphase thickness from the shortest spacer
Coating weight vs. passivation efficacy
Nanostructured polysilsesquioxane synthesis
Restricted spacer flexibility for novel d-spacings
Long-range order and lattice symmetry
Vapor-phase SAM deposition
Triethoxysilyl leaving group provides controllable hydrolysis kinetics
Monolayer uniformity and deposition control

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